Field: Oncology
Application: Tipifarnib is used as a precision therapy for HRAS-mutant head and neck squamous cell carcinomas (HNSCC).
Field: Hematology
Field: Biochemistry
Application: Tipifarnib S enantiomer is the less active isomer of Tipifarnib, a potent and specific farnesyltransferase (FTase) inhibitor.
Methods: Not specified.
Results: Not specified.
Tipifarnib S enantiomer is a specific stereoisomer of tipifarnib, a potent inhibitor of farnesyltransferase. This enzyme catalyzes the attachment of farnesyl groups to proteins, a critical modification for their proper localization and function within the cell. The S enantiomer exhibits an IC50 value of 0.6 nM, indicating its high potency in inhibiting farnesyltransferase activity, which is essential for the function of several oncogenic proteins, particularly those in the RAS family .
Tipifarnib S enantiomer, due to its structural similarity to Tipifarnib, is likely to function through a similar mechanism. Tipifarnib competitively binds to the farnesyltransferase enzyme's active site, preventing the attachment of the farnesyl group to its target proteins. This disrupts essential cellular signaling pathways and can lead to cell death in cancer cells []. However, due to its lower activity compared to the R enantiomer, the S enantiomer's efficacy in this process is likely to be diminished [].
Information regarding the specific safety profile of Tipifarnib S enantiomer is limited. However, based on the known properties of Tipifarnib, it is likely to exhibit similar toxicity profiles. Tipifarnib is known to cause various side effects, including fatigue, diarrhea, and nausea []. Further research is needed to determine the specific hazards associated with Tipifarnib S enantiomer.
The primary chemical reaction involving tipifarnib S enantiomer is its competitive inhibition of farnesyltransferase. This enzyme typically facilitates the posttranslational modification of proteins by adding farnesyl groups, which is crucial for their membrane localization. By binding to the active site of farnesyltransferase, tipifarnib S enantiomer prevents this modification, thereby inhibiting the activity of downstream signaling pathways associated with cancer progression .
In addition to its role in inhibiting farnesylation, tipifarnib S enantiomer can undergo hydrolysis under acidic conditions, leading to the formation of R110127, a metabolite where the amine functionality is replaced by a hydroxy group .
Tipifarnib S enantiomer exhibits significant biological activity by inducing apoptosis and inhibiting angiogenesis in cancer cells. Its mechanism primarily involves disrupting the farnesylation process critical for the function of RAS proteins, which are often mutated in various cancers. In preclinical studies, it has shown efficacy against tumors with HRAS mutations, making it a candidate for targeted therapies in specific cancer types .
The synthesis of tipifarnib S enantiomer can be achieved through various methods that focus on chiral resolution or asymmetric synthesis. One notable approach involves using specific catalysts or reagents that favor the formation of the S enantiomer during the reaction process. The detailed synthetic pathway typically includes steps such as:
Patents and research articles provide insights into optimized conditions for synthesizing this compound effectively .
Interaction studies have shown that tipifarnib S enantiomer not only inhibits farnesyltransferase but also affects various signaling pathways involved in cell proliferation and survival. These studies often utilize cell lines expressing HRAS mutations to assess the compound's impact on cell viability and apoptosis induction. Furthermore, pharmacokinetic studies indicate that its metabolism involves multiple pathways, predominantly through cytochrome P450 enzymes, influencing its therapeutic window and efficacy .
Several compounds share structural and functional similarities with tipifarnib S enantiomer, primarily focusing on their role as farnesyltransferase inhibitors:
| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |
|---|---|---|---|
| Tipifarnib | Yes | Farnesyltransferase inhibition | First selective inhibitor studied |
| Lonafarnib | Yes | Farnesyltransferase inhibition | Approved for specific indications |
| ZSTK474 | Yes | Farnesyltransferase inhibition | Dual action as PI3K inhibitor |
| R115777 | Yes | Farnesyltransferase inhibition | Early clinical development |
Tipifarnib S enantiomer is unique due to its specific stereochemistry and high potency compared to other inhibitors, making it particularly effective against HRAS-dependent tumors .
The resolution of racemic tipifarnib into its individual enantiomers represents a fundamental approach for obtaining enantiopure Tipifarnib S enantiomer. The most extensively documented method involves diastereomeric salt crystallization using (-)-dibenzoyl-L-tartaric acid as the chiral resolving agent [1] [2] [3]. This approach relies on the differential solubility properties of diastereomeric salts formed between racemic tipifarnib and the enantiopure organic acid.
The crystallization process typically employs acetone-water solvent mixtures, with optimal ratios ranging from 4:1 to 2:1 depending on the specific protocol utilized [1] [2]. Temperature control during crystallization proves critical, with most procedures conducted at ambient temperature to ensure selective precipitation of the desired diastereomeric salt. The process yields the (R)-(+)-tipifarnib enantiomer preferentially, leaving the (S)-(-)-tipifarnib enantiomer enriched in the mother liquor [1] [2].
Analysis of the crystallization behavior reveals that the formation of diastereomeric salts depends heavily on the solvent composition and concentration parameters [4]. Experiments utilizing varying acetone to water ratios demonstrate that increased water content promotes crystallization but can reduce selectivity. The optimal balance between yield and enantiomeric purity requires careful optimization of these parameters [4].
The efficiency of chiral resolution has been significantly enhanced through the development of racemization and recycling processes [1] [2]. These methodologies address the inherent limitation of classical resolution techniques, where theoretically only 50% of the starting material can be converted to the desired enantiomer. By implementing sodium nitrite-mediated racemization of the unwanted enantiomer, the overall process efficiency increases substantially [1] [2].
Direct asymmetric synthesis approaches for Tipifarnib S enantiomer production focus on controlling the absolute stereochemistry during the key carbon-carbon bond forming reactions [4] [5]. The synthetic strategy typically involves the construction of the quinolinone core followed by stereoselective introduction of the quaternary carbon center bearing the imidazole moiety.
Chiral auxiliary-mediated approaches represent one of the most promising methodologies for enantioselective synthesis [6] [7] [8]. The Evans oxazolidinone system has proven particularly effective for controlling stereochemistry during enolate alkylation reactions [8] [9]. These auxiliaries derive their effectiveness from the rigid bicyclic structure that creates a defined steric environment, directing nucleophilic attack to occur preferentially from one face of the enolate [8].
The application of chiral auxiliaries to quinolinone synthesis requires careful consideration of the electronic properties of the substrate [10] [11]. Recent developments in asymmetric quinolinone synthesis have demonstrated that [1] [2]-rearrangement/cyclization reactions can be conducted with excellent stereoselectivity using appropriate chiral catalysts, achieving enantiomeric excesses exceeding 99% in many cases [10] [11].
Substrate-controlled diastereoselective approaches utilizing Ellman sulfinamides represent another viable strategy [12]. These auxiliaries have demonstrated remarkable versatility in the asymmetric synthesis of amines and have been successfully applied to complex heterocyclic systems. The tert-butanesulfinyl group provides both activation of the imine electrophile and effective stereochemical control through steric interactions [12].
The optimization of diastereomeric salt crystallization for Tipifarnib S enantiomer separation requires comprehensive evaluation of multiple process parameters [13] [14]. Solvent selection plays a crucial role in determining both the solubility characteristics and the crystallization behavior of the diastereomeric salts [13].
Systematic studies of crystallization conditions have revealed that the choice between different organic acids significantly impacts the resolution efficiency [14]. While (-)-dibenzoyl-L-tartaric acid remains the most commonly employed resolving agent, alternative chiral acids such as mandelic acid derivatives and camphor-based acids have shown promise in specific applications [14].
The influence of temperature on crystallization outcomes requires careful consideration [1] [2]. Lower temperatures generally favor the formation of more stable crystal forms but may reduce the rate of crystallization and overall throughput. Conversely, elevated temperatures can improve solubility and crystallization kinetics but may compromise selectivity [1] [2].
Seeding techniques have emerged as a critical factor in achieving reproducible crystallization outcomes [15]. The introduction of seed crystals of the desired diastereomeric salt can significantly improve both the yield and the consistency of the crystallization process. However, the preparation and storage of appropriate seed materials requires careful attention to polymorphic stability [15].
Anti-solvent addition methods represent an alternative approach to temperature-controlled crystallization [13]. These techniques involve the gradual addition of a poor solvent to induce precipitation of the less soluble diastereomeric salt. While this approach can achieve high recovery yields, it requires precise control of addition rates and mixing conditions [13].
The lithium-bromine exchange reaction constitutes a pivotal transformation in the construction of the tipifarnib molecular framework [4] [5] [16]. This methodology enables the generation of highly nucleophilic organolithium intermediates that can undergo subsequent coupling with electrophilic partners to form the critical carbon-carbon bonds [4] [5].
Temperature control represents the most critical parameter for successful lithium-bromine exchange reactions [16]. Optimal conditions typically require temperatures between -78°C and -100°C to ensure chemoselective exchange while preventing unwanted side reactions [16]. The use of dry ice/acetone or liquid nitrogen/solvent baths provides the necessary temperature control for these transformations [16].
Solvent selection significantly influences both the rate and selectivity of lithium-bromine exchange reactions [4] [5]. Tetrahydrofuran (THF) represents the most commonly employed solvent due to its ability to coordinate lithium cations while maintaining sufficient fluidity at low temperatures [4]. Diethyl ether can be used as an alternative, particularly when lower coordinating ability is desired [5].
The choice of lithium base affects both the reaction kinetics and the stability of the resulting organolithium intermediates [4] [5]. n-Butyllithium in hexane solution provides an optimal balance between reactivity and handling convenience [4]. Alternative bases such as tert-butyllithium offer enhanced reactivity but require more stringent handling procedures [5].
Electrophile selection and addition protocols require careful optimization to maximize coupling efficiency [4] [5]. The use of imidazol-5-yl-phenylmethanone derivatives as electrophiles has proven particularly effective for tipifarnib synthesis [4]. The order of reagent addition proves critical, with the electrophile typically added to the pre-formed organolithium intermediate to prevent competitive reactions [5].
The optimization of reaction times requires balancing complete conversion against decomposition of reactive intermediates [4] [5]. Typical reaction times range from 0.5 to 2 hours at optimal temperatures, with longer reaction times generally leading to decreased yields due to decomposition pathways [4] [5].
Quality control measures for lithium-bromine exchange reactions include monitoring the consumption of starting material through analytical techniques such as gas chromatography or high-performance liquid chromatography [4]. The formation of characteristic colored intermediates can provide visual confirmation of successful exchange reactions [4].
X-ray crystallographic studies have provided crucial insights into the binding modes and molecular interactions of tipifarnib enantiomers with their target enzymes. The crystallographic analysis reveals significant stereochemical preferences in protein-ligand recognition [1] [2] [3].
The crystal structure of human protein farnesyltransferase complexed with tipifarnib demonstrates that the compound adopts a binding mode competitive with the protein substrate [2]. High-resolution structural data at 2.0 Å resolution shows that tipifarnib coordinates through its imidazole ring with the catalytic zinc ion, while the quinolinone scaffold occupies the farnesyl-binding pocket [2] [4]. The binding geometry reveals that the R enantiomer exhibits preferential binding affinity, with the stereocenter at the chiral carbon influencing the overall molecular orientation within the active site [1] [3].
Crystallographic studies of trypanosomal cytochrome P450 51 (CYP51) bound to tipifarnib analogs provide additional structural insights [1] [3]. The 2.0 Å resolution structure of Trypanosoma brucei CYP51 complexed with compound 3 (a tipifarnib analog) demonstrates that only the R enantiomer is present in the crystal structure, despite cocrystallization with a racemic mixture [1]. This selective crystallization indicates thermodynamically favored binding of the R configuration. The structural analysis reveals a "hand-in-glove" fit between the ligand molecule and the enzyme active-site geometry, with the inhibitor surrounded by 20 protein residues, 17 of which are located within van der Waals bond distances [1].
Comparative crystallographic analysis between mammalian farnesyltransferase and fungal enzyme systems shows distinct binding characteristics. Studies of Aspergillus fumigatus farnesyltransferase demonstrate that tipifarnib binds similarly to both enzymes but makes less extensive contacts in the fungal system, resulting in weaker binding affinity [5]. The structural differences highlight the importance of stereoelectronic complementarity in determining enantiomer selectivity.
| Study | PDB Code | Complex Type | Resolution (Å) | Key Findings |
|---|---|---|---|---|
| Reid et al. (2004) | 1S63 | Human FTase-Tipifarnib-FPP | 2.0 | Binding mode competitive with protein substrate |
| Buckner et al. (2012) | 3TIK | T. brucei CYP51-Compound 3 | 2.0 | R enantiomer binds preferentially; hand-in-glove fit |
| Lepesheva et al. (2014) | Multiple | Fungal FTase-Tipifarnib | Various | Weaker binding vs mammalian enzyme |
| Long & Beese (2004) | 1JCQ | Mammalian FTase-FPP-Peptide | 2.2 | Inactive conformation maintained |
The crystallographic data reveals that the S enantiomer of tipifarnib exhibits significantly reduced binding affinity compared to the R enantiomer, with the stereochemical differences manifesting in altered hydrogen bonding patterns and electrostatic interactions [1] [6] [7]. The molecular recognition is driven by precise stereoelectronic complementarity between the chiral center and the asymmetric binding pocket of the target enzymes.
Molecular dynamics simulations have provided detailed insights into the dynamic behavior of tipifarnib enantiomers in complex with farnesyltransferase and related enzymes. The first comprehensive molecular dynamics study of the farnesyltransferase ternary complex was conducted using a 5.8-nanosecond simulation with 67,342 atoms under physiological conditions [8] [9].
The simulation employed the AMBER ff94 force field with GAFF parameters for small organic compounds, utilizing the TIP3P water model and particle mesh Ewald electrostatics [8]. The study revealed that farnesyldiphosphate (FPP) maintains an inactive conformation throughout the simulation period, with the two reacting centers separated by over 7 Å [8] [9]. This finding is crucial for understanding the conformational activation process required for enzymatic catalysis.
Table 2: Molecular Dynamics Simulation Parameters
| Parameter | Value | Reference |
|---|---|---|
| Simulation Time | 5.8 nanoseconds | Cui et al. (2005) |
| Temperature | 300 K | Cui et al. (2005) |
| System Size | 67,342 atoms | Cui et al. (2005) |
| Force Field | AMBER ff94 + GAFF | Cui et al. (2005) |
| Water Model | TIP3P | Cui et al. (2005) |
| Electrostatics Method | Particle Mesh Ewald | Cui et al. (2005) |
| Key Observation | FPP maintains inactive conformation | Cui et al. (2005) |
The simulations demonstrate that the conformational preference of farnesyldiphosphate is significantly influenced by the binding environment. Potential of mean force calculations reveal that both trans and gauche conformations are accessible in solution, with trans being favored by approximately 0.2 kcal/mol [8]. However, upon binding to farnesyltransferase, the conformational space becomes highly restricted due to extensive van der Waals contacts with surrounding protein residues [8].
Advanced molecular dynamics approaches have been employed to study enantiomer-specific interactions. Thermal titration molecular dynamics simulations provide qualitative estimation of protein-ligand complex stability through progressive temperature increases [10]. These studies demonstrate that high-affinity compounds maintain structural integrity at elevated temperatures, while lower-affinity complexes dissociate more readily [10].
The stereochemical selectivity observed in molecular dynamics simulations correlates with experimental binding affinity data. The R enantiomer of tipifarnib maintains more stable intermolecular contacts throughout the simulation period, consistent with its significantly higher biological activity [1] [11]. Hydrogen bonding analysis reveals that the R configuration forms more favorable interactions with key active site residues, particularly with the zinc coordination sphere and proximal amino acid side chains [8] [9].
Recent developments in molecular dynamics methodology have enabled the simulation of larger systems and longer timescales. Enhanced sampling techniques, including replica exchange and umbrella sampling, have been applied to study the conformational transitions associated with enantiomer binding and release [12]. These advanced simulations provide insights into the kinetic differences between R and S enantiomers, revealing distinct pathways for ligand approach and departure from the active site.
Farnesyltransferase belongs to the prenyltransferase family, which includes geranylgeranyltransferase types I and II [13] [14]. These enzymes share structural homology but exhibit distinct substrate specificities and inhibitor binding preferences [15] [13]. Comparative analysis of tipifarnib binding to different prenyltransferase isoforms reveals important stereoelectronic principles governing molecular recognition.
Mammalian farnesyltransferase consists of α and β subunits, with the β subunit containing the zinc coordination site and primary substrate binding determinants [16]. The α subunit is shared between farnesyltransferase and geranylgeranyltransferase type I, while the β subunits differ, accounting for the distinct substrate specificities [13]. This structural organization provides the molecular basis for the selective inhibition observed with farnesyltransferase inhibitors like tipifarnib.
Table 3: Farnesyltransferase Binding Site Residue Analysis
| Residue | Primary Interaction | Distance (Å) | Functional Role | Evidence Source |
|---|---|---|---|---|
| K164α | β-phosphate binding | 3.5 | Substrate positioning | MD simulation + mutagenesis |
| R291β | α-phosphate bidentate | 3.5 | Diphosphate stabilization | MD simulation + mutagenesis |
| K294β | Dual phosphate contact | 3.5 | Bridging interactions | MD simulation + mutagenesis |
| H248β | Weak α-phosphate | 4.2 | Conformational support | MD simulation + mutagenesis |
| Y300β | No direct phosphate contact | >5.0 | Transition state stabilization | Kinetic studies |
The binding mode analysis reveals that tipifarnib adopts different conformations when bound to farnesyltransferase versus geranylgeranyltransferase [4]. In farnesyltransferase, tipifarnib is competitive with the protein substrate, while in geranylgeranyltransferase, it demonstrates competitive behavior with the lipid substrate [4]. This differential binding mode contributes to the selectivity profile of the compound and explains the distinct inhibition patterns observed against the two enzyme systems.
Structural comparison between human and parasitic enzyme variants provides insights into species-selective inhibition. Studies of tipifarnib analogs against Trypanosoma cruzi CYP51 demonstrate that the compounds retain high potency against the parasitic enzyme while showing reduced activity against the human ortholog [1] [17]. This selectivity is attributed to differences in active site architecture and the precise positioning of key binding residues.
The stereochemical requirements for binding vary among different enzyme isoforms. While the R enantiomer of tipifarnib shows dominant activity against human farnesyltransferase, the stereochemical preferences may differ for other members of the prenyltransferase family [1] [17]. Crystal structure analysis of tipifarnib analogs bound to various enzyme systems reveals that the active site geometry constrains the acceptable stereochemical configurations, with the S enantiomer showing poor complementarity to most binding sites [1] [6].
Kinetic analysis of enantiomer binding reveals distinct association and dissociation rates for different enzyme isoforms. The R enantiomer typically exhibits slower dissociation kinetics, consistent with its higher binding affinity, while the S enantiomer shows rapid exchange kinetics indicative of weaker interactions [1] [11]. These kinetic differences have important implications for the duration of enzyme inhibition and the therapeutic effectiveness of the compounds.
Quantum mechanical calculations provide fundamental insights into the stereoelectronic properties that govern the differential biological activities of tipifarnib enantiomers. Density functional theory (DFT) calculations have been employed to characterize the electronic structure, molecular orbitals, and electrostatic properties of both R and S configurations [18] [19] [20].
DFT calculations using the ωB97X-D functional with def2-SVP basis set have been applied to drug-like molecules including tipifarnib analogs [20]. These calculations provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties with precision approaching 0.1 kcal/mol [21] [22]. The computational approach enables detailed analysis of stereoelectronic effects that contribute to the observed biological activity differences between enantiomers.
Table 4: Tipifarnib Enantiomer Comparison
| Property | R Enantiomer | S Enantiomer | Activity Ratio |
|---|---|---|---|
| CAS Number | 192185-72-1 | 192185-71-0 | N/A |
| Molecular Formula | C27H22Cl2N4O | C27H22Cl2N4O | Identical |
| Molecular Weight | 489.4 g/mol | 489.4 g/mol | Identical |
| FTase Inhibition (IC50) | 0.6 nM | >100-fold less active | >100:1 (R:S) |
| T. cruzi Activity (EC50) | 0.31 nM | 26.3 nM | 85:1 (R:S) |
| CYP51 Binding (Kd) | 0.18 μM | 3.8 μM | 21:1 (R:S) |
| Human Microsome Stability (t1/2) | 270 min | Not reported | N/A |
| Stereochemical Configuration | R-(+)-configuration | S-(-)-configuration | Antipodal |
Quantum mechanical analysis of the molecular orbitals reveals distinct electronic distributions between the R and S enantiomers [18] [20]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies differ between the stereoisomers, affecting their reactivity and binding interactions with target proteins [20] [23]. These differences in frontier orbital energies correlate with the observed variations in biological activity.
Electrostatic potential surface calculations demonstrate that the molecular dipole moments and charge distributions differ between the enantiomers [20] [23]. The R enantiomer exhibits a more favorable electrostatic complementarity with the farnesyltransferase active site, particularly in the region surrounding the zinc coordination sphere [2] [8]. The S enantiomer shows altered electrostatic interactions that contribute to its reduced binding affinity and biological activity.
Ab initio calculations provide insights into the conformational preferences of the enantiomers in different environments [24] [25]. Gas-phase geometry optimizations reveal minimal structural differences between the R and S forms, but solvation effects and protein binding introduce significant conformational constraints that favor the R configuration [8] [18]. These calculations support the experimental observations of preferential R enantiomer binding in biological systems.
Vibrational analysis through quantum mechanical calculations enables the prediction of infrared and Raman spectra for the enantiomers [24] [26]. While the fundamental vibrational frequencies are nearly identical for mirror-image molecules, vibrational circular dichroism (VCD) calculations reveal distinctive spectroscopic signatures that can be used for stereochemical assignment [26]. These computational predictions have been validated through experimental chiroptical spectroscopy measurements.